molecular formula C11H15ClINO2 B2696446 Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride CAS No. 2225144-85-2

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Cat. No.: B2696446
CAS No.: 2225144-85-2
M. Wt: 355.6
InChI Key: XCYFEYLKEKZNMS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClINO2 It is a derivative of phenylalanine, an amino acid, and contains an iodine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(4-iodophenyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its targets. Additionally, the amino and ester groups can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other similar compounds lacking this feature .

Properties

IUPAC Name

ethyl 2-amino-3-(4-iodophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYFEYLKEKZNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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